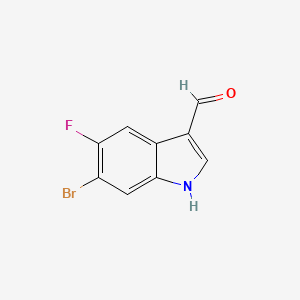
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrFNO. It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Indole-3-carbaldehyde derivatives, such as this compound, have been highlighted in recent applications of multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación
Intermolecular Interactions and Molecular Structure
A study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds revealed significant insights into the molecular structure and intermolecular interactions. This research provides a deep understanding of the crystal structure, Hirshfeld surface analysis, and thermal stability of the compound. The study utilized DFT and thermal analysis to characterize the compound and explored its electronic spectra through TD-DFT results, highlighting its good thermal stability up to 215°C (Barakat et al., 2017).
Crystallographic Analysis
Another study demonstrated the crystal structure of 5-bromo-1H-indole-3-carbaldehyde derivatives, emphasizing the role of hydrogen bonds in forming the molecular structure. This research highlighted the assembly of molecules into ribbons through aminocarbonyl hydrogen bonds, providing insights into the supramolecular assembly of such compounds (H. M. Ali, S. N. A. Halim, & S. Ng, 2005).
Synthesis and Structural Elucidation
Research on marine sponges identified bromoindoles, including 6-bromoindole-3-carbaldehyde, showcasing the natural occurrence and structural elucidation of these compounds. This study not only identified the structures through spectral data but also synthesized certain derivatives, enhancing our understanding of naturally occurring bromoindoles (Rasmussen et al., 1993).
Application in Organic Synthesis
A methodological study outlined the preparation of dibromo-dihydroindol-2-ones from indoles, indicating the versatility of bromoindole derivatives in synthesizing complex organic molecules. This research illustrates the bromination reactions and their utility in creating compounds with potential applications in pharmaceuticals and materials science (Parrick et al., 1989).
Marine Natural Products and Biological Activity
Indole derivatives, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating their significance as natural products with potential biological activities. This research not only highlights the diversity of marine natural products but also suggests the potential for discovering new bioactive compounds (McKay et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQFVFKFBJOOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

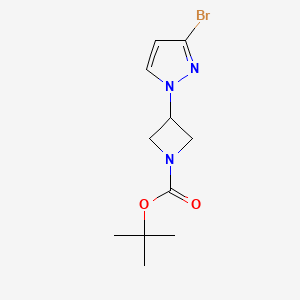
![6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2658628.png)
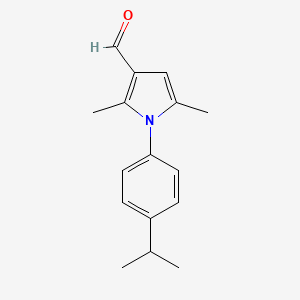

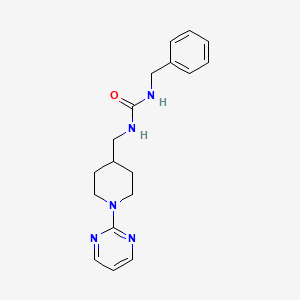
![1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2658635.png)
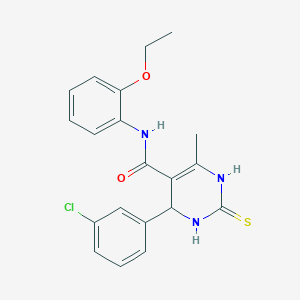
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2658639.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
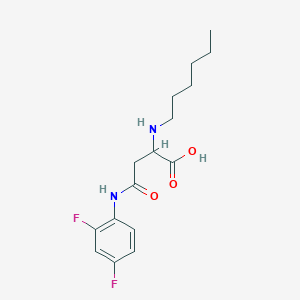
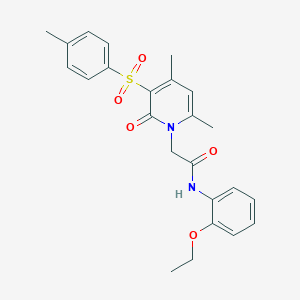
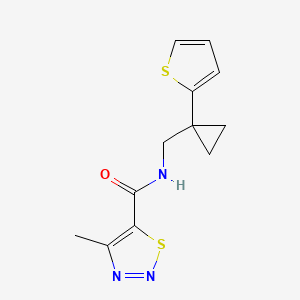
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)
